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Ala-Ser-Lys

Cat. No.: B13919106
M. Wt: 304.34 g/mol
InChI Key: MMLHRUJLOUSRJX-CIUDSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ala-Ser-Lys is a synthetic tripeptide with significant interest in biochemical and cell adhesion research. This compound represents the core sequence found within the C3 peptide, a known ligand for the Neural Cell Adhesion Molecule (NCAM) . NCAM plays a critical role in embryogenesis, neural plasticity, and oncogenesis by mediating homophilic cell-cell adhesion . Research utilizing the this compound sequence focuses on investigating the mechanisms of NCAM binding and modulating intracellular signaling cascades, providing insights relevant to neurobiology and cancer research . The peptide is supplied as a high-purity lyophilized powder, rigorously quality-controlled to ensure consistency for your experimental needs. It is intended for research applications only, including but not limited to the study of protein-protein interactions, the development of targeted contrast agents, and the exploration of fundamental peptide structure and function . Please be advised: This product is labeled "For Research Use Only" (RUO). It is strictly intended for laboratory research purposes and is not approved for human or animal consumption, diagnostic use, or any therapeutic application. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N4O5 B13919106 Ala-Ser-Lys

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H24N4O5

Molecular Weight

304.34 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C12H24N4O5/c1-7(14)10(18)16-9(6-17)11(19)15-8(12(20)21)4-2-3-5-13/h7-9,17H,2-6,13-14H2,1H3,(H,15,19)(H,16,18)(H,20,21)/t7-,8-,9-/m0/s1

InChI Key

MMLHRUJLOUSRJX-CIUDSAMLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

Biochemical Roles and Biological Activity Mechanisms of Ala Ser Lys

Role as a Model Peptide in Biochemical Studies

Synthetic peptides with specific amino acid sequences are instrumental tools in biochemical and biophysical research. ontosight.ai Peptides containing Alanine (B10760859), Serine, and Lysine (B10760008) are frequently used to investigate various aspects of protein structure, function, and interactions. For instance, synthetic peptides are designed to study the extent of O-acylation by reagents like iTRAQ, which is crucial for quantitative proteomics. nih.gov In one such study, a set of peptides with the sequence Tyr-Xaa-Ser-Glu-Gly-Leu-Ser-Lys (where Xaa could be Ala) was synthesized to understand sequence-dependent chemical modifications. nih.gov

Furthermore, alanine- and lysine-rich peptides are employed as models to study the conformational properties of unfolded α-helices. acs.org A host peptide with the sequence Ac-Lys2-Ala7-Lys2-Gly-Tyr-NH2 was used to create a model system for the unfolded states of a polypeptide destined to form an α-helix. acs.org The lysine residues in these model peptides are often included to maintain solubility, while alanine's high propensity for helix formation makes it a key component. acs.org The study of such model peptides provides insights into the energetic favorability of individual residues being part of a folded versus an unfolded structure. acs.org

Involvement in Enzymatic Substrate Recognition and Catalysis

The Ala-Ser-Lys sequence can be recognized and processed by various enzymes, particularly proteases. The nature of the amino acids at and around the cleavage site significantly influences the efficiency and specificity of enzymatic action.

Peptides containing the this compound sequence can serve as substrates for specific proteases. For example, a synthetic peptide, Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-ψ-(COO)this compound(DABCYL)-NH2, is a known substrate for the Hepatitis C Virus (HCV) NS3 protease. medchemexpress.commedchemexpress.cn In this substrate, the cleavage occurs at the ester bond between Alanine and Serine. medchemexpress.commedchemexpress.cn This substrate exhibits high catalytic efficiency (kcat/Km values), enabling the detection of very low concentrations of the NS3 protease. medchemexpress.commedchemexpress.cn

Tissue kallikrein, a serine protease, has also been shown to hydrolyze peptides containing an Ala-Ser sequence. nih.gov Specifically, it was found to be highly selective for peptides like Abz-F-R-A-EDDnp and Abz-F-R-S-EDDnp, indicating its preference for Alanine and Serine at the P1' position (the amino acid immediately following the cleavage site). nih.gov Trypsin, another serine protease, typically cleaves at the C-terminal side of basic residues like Lysine. vanderbilt.edu Therefore, in a peptide chain, the bond following Lysine in an this compound motif would be a target for tryptic cleavage. vanderbilt.eduuomustansiriyah.edu.iq

The cleavage of peptide bonds is a fundamental enzymatic reaction. Serine proteases, a major class of proteolytic enzymes, utilize a catalytic triad (B1167595) (or in some cases, a dyad) in their active site to hydrolyze peptide bonds. For instance, the Lon protease in Escherichia coli employs a Ser-Lys dyad for catalysis. nih.gov In this mechanism, the serine hydroxyl group acts as a nucleophile to attack the carbonyl carbon of the scissile peptide bond. nih.gov The proximity of a lysine residue in the active site is crucial for this catalytic activity. nih.gov

The formation of peptide bonds is catalyzed by the ribosome during protein synthesis. The specificity of this process is determined by the genetic code, where codons on the mRNA molecule correspond to specific amino acids.

Analysis of this compound as a Protease Substrate

Potential Roles in Cellular Signaling Pathways

While a direct signaling role for the tripeptide this compound has not been explicitly identified, its constituent amino acids are known to be involved in cellular signaling. The Target of Rapamycin (TOR) signaling pathway, which regulates cell growth, proliferation, and survival, can be modulated by amino acid concentrations. frontiersin.org Studies have shown that higher concentrations of Alanine, Lysine, and Serine, among others, can upregulate the TOR pathway. frontiersin.org

Furthermore, peptides containing these residues can interact with cellular receptors and influence signaling cascades. For example, a modified form of the vasoactive intestinal peptide (VIP), which includes Ala, Ser, and Lys residues, interacts with specific receptors to modulate immune responses and neurotransmitter release. The phosphorylation of serine residues within proteins is a key mechanism in signal transduction, and kinases that carry out this modification recognize specific sequence motifs, which can include alanine and lysine. frontiersin.org

Tripeptide Motifs in Larger Protein Sequences and Their Functional Implications

Short amino acid sequence motifs are often critical for protein function, mediating protein-protein interactions, subcellular localization, and stability. nih.gov The sequence this compound, or variations thereof, can be found within larger proteins where it may contribute to these functions.

In recombinant protein expression in E. coli, the amino acid at the +2 position (immediately following the initial methionine) can significantly affect expression levels. nih.gov Alanine, Serine, and Lysine at this position are associated with higher expression levels, suggesting a role for these residues in translational efficiency or initial protein stability. nih.gov

Biosynthesis and Degradation Pathways of Constituent Amino Acids (Alanine, Serine, Lysine)

The availability of this compound for incorporation into proteins depends on the cellular pools of its constituent amino acids. Each of these amino acids has distinct metabolic pathways for its synthesis and breakdown.

Alanine (Ala) is a non-essential amino acid in humans.

Biosynthesis: Alanine is primarily synthesized from pyruvate (B1213749), a key intermediate in glycolysis. wikipedia.orglibretexts.org The synthesis occurs through a transamination reaction, where an amino group is transferred from glutamate (B1630785) to pyruvate, a reaction catalyzed by alanine aminotransferase. wikipedia.org

Degradation: The degradation of alanine is essentially the reverse of its synthesis. wikipedia.org Through oxidative deamination, alanine is converted back to pyruvate. wikipedia.org This pyruvate can then enter gluconeogenesis to produce glucose or be oxidized to CO2 via the citric acid cycle. basicmedicalkey.com

Interactive Table: Alanine Biosynthesis and Degradation

Process Starting Metabolite Key Enzyme End Product
Biosynthesis Pyruvate, Glutamate Alanine aminotransferase Alanine, α-Ketoglutarate

| Degradation | Alanine, α-Ketoglutarate | Alanine aminotransferase | Pyruvate, Glutamate |

Serine (Ser) is also a non-essential amino acid in humans.

Biosynthesis: The main pathway for serine biosynthesis starts from the glycolytic intermediate 3-phosphoglycerate (B1209933). basicmedicalkey.comwikipedia.orgnih.gov This involves a three-step process: oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, followed by transamination to 3-phosphoserine, and finally dephosphorylation to yield serine. wikipedia.orgnih.gov

Degradation: Serine can be degraded back to intermediates of glycolysis. basicmedicalkey.com One major pathway involves its conversion to pyruvate by the enzyme serine dehydratase. nih.gov Another pathway converts serine to 2-phosphoglycerate. nih.gov Serine is also a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine. wikipedia.org

Interactive Table: Serine Biosynthesis and Degradation

Process Starting Metabolite Key Enzyme(s) End Product
Biosynthesis 3-Phosphoglycerate Phosphoglycerate dehydrogenase, Phosphoserine transaminase, Phosphoserine phosphatase Serine

| Degradation | Serine | Serine dehydratase | Pyruvate |

Lysine (Lys) is an essential amino acid for humans, meaning it must be obtained from the diet. wikipedia.orgscispace.com

Biosynthesis: In organisms that can synthesize lysine, such as bacteria, fungi, and plants, two main pathways exist: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. wikipedia.orgscispace.com The DAP pathway is part of the aspartate-derived biosynthetic family, while the AAA pathway is part of the glutamate family. scispace.com

Degradation: The primary pathway for lysine catabolism in animals is the saccharopine pathway, which occurs in the mitochondria. wikipedia.orgnih.gov This pathway involves the conversion of lysine and α-ketoglutarate to saccharopine, which is then further metabolized to glutamate and eventually acetyl-CoA, which can enter the citric acid cycle. wikipedia.orgresearchgate.net

Interactive Table: Lysine Catabolism (Saccharopine Pathway)

Step Substrate(s) Key Enzyme(s) Product(s)
1 L-Lysine, α-Ketoglutarate Lysine-ketoglutarate reductase (LKR) Saccharopine
2 Saccharopine Saccharopine dehydrogenase (SDH) α-Aminoadipate semialdehyde, Glutamate
3 α-Aminoadipate semialdehyde α-Aminoadipate semialdehyde dehydrogenase α-Aminoadipate
4 α-Aminoadipate Aminotransferase α-Ketoadipate
5 α-Ketoadipate α-Ketoadipate dehydrogenase Glutaryl-CoA
6 Glutaryl-CoA Glutaryl-CoA dehydrogenase Crotonyl-CoA

| 7 | Crotonyl-CoA | Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, Acetyl-CoA C-acyltransferase | Acetyl-CoA |

Alanine Biosynthesis and Catabolism

Alanine is a non-essential amino acid, meaning it can be synthesized by the human body. wikipedia.org It plays a central role in the interplay between protein and energy metabolism, particularly in the transfer of nitrogen from peripheral tissues to the liver. creative-proteomics.com

Biosynthesis

Alanine is primarily synthesized from pyruvate, a key intermediate in glycolysis. The main reaction is a transamination catalyzed by the enzyme alanine transaminase (ALT), also known as serum glutamate-pyruvate transaminase (SGPT). creative-proteomics.comnih.gov This reversible reaction involves the transfer of an amino group from glutamate to pyruvate, yielding alanine and α-ketoglutarate. wikipedia.orgcreative-proteomics.com Alanine can also be produced from the breakdown of branched-chain amino acids like valine, leucine (B10760876), and isoleucine. wikipedia.org

A crucial metabolic pathway involving alanine is the glucose-alanine cycle . In tissues like skeletal muscle, where amino acids are used for fuel, amino groups are collected onto glutamate. wikipedia.org Through the action of ALT, glutamate transfers its amino group to pyruvate (a product of glycolysis), forming alanine. wikipedia.org This alanine is then released into the bloodstream and transported to the liver. wikipedia.orgcreative-proteomics.com

Catabolism

In the liver, the process is reversed. Alanine transaminase transfers the amino group from alanine back to α-ketoglutarate, reforming pyruvate and glutamate. wikipedia.orgcreative-proteomics.com This catabolic process has two primary fates for the resulting molecules:

Gluconeogenesis : The pyruvate generated from alanine is a major substrate for the synthesis of new glucose in the liver, a process known as gluconeogenesis. creative-proteomics.com This newly formed glucose can then be released back into the bloodstream to supply energy to muscles and other tissues, completing the glucose-alanine cycle. wikipedia.org This is particularly important during periods of fasting or prolonged exercise. creative-proteomics.com

Energy Production : Alternatively, the pyruvate can be converted to acetyl-CoA and enter the tricarboxylic acid (TCA) cycle for complete oxidation, generating ATP. nih.gov

Nitrogen Metabolism : The glutamate formed in the liver can undergo oxidative deamination, releasing ammonia, which is then safely converted into urea (B33335) through the urea cycle for excretion. wikipedia.orgcreative-proteomics.com

This cycle serves to transport nitrogen from muscles to the liver in a non-toxic form and allows for the recycling of carbon skeletons between these tissues. wikipedia.orgcreative-proteomics.com

Table 1: Key Enzymes and Reactions in Alanine Metabolism

EnzymeReaction CatalyzedMetabolic Pathway
Alanine Transaminase (ALT)Pyruvate + Glutamate ⇌ Alanine + α-KetoglutarateBiosynthesis & Catabolism
Glutamate DehydrogenaseGlutamate + NAD⁺ + H₂O ⇌ α-Ketoglutarate + NH₄⁺ + NADHNitrogen Metabolism (in liver)

Serine Biosynthesis and Metabolic Interconnections

Serine is a non-essential amino acid that serves not only as a building block for proteins but also as a central node in metabolism, connecting glycolysis with nucleotide, lipid, and amino acid synthesis. nih.govannualreviews.org

Biosynthesis

The primary route for de novo serine synthesis is the phosphorylated pathway , which diverges from glycolysis. oup.comd-nb.info This pathway involves three enzymatic steps:

Oxidation : The glycolytic intermediate 3-phosphoglycerate is oxidized by 3-phosphoglycerate dehydrogenase (PHGDH), using NAD⁺ as a cofactor, to produce 3-phosphohydroxypyruvate.

Transamination : Phosphoserine aminotransferase (PSAT1) catalyzes the transfer of an amino group from glutamate to 3-phosphohydroxypyruvate, forming phosphoserine and α-ketoglutarate.

Hydrolysis : Phosphoserine phosphatase (PSPH) removes the phosphate (B84403) group from phosphoserine to yield L-serine. d-nb.info

Metabolic Interconnections

Serine's metabolic importance extends far beyond its role in protein synthesis. It is a major source of one-carbon units, which are essential for a variety of biosynthetic reactions. nih.govd-nb.info

Glycine and One-Carbon Metabolism : Serine can be reversibly converted to glycine by the enzyme serine hydroxymethyltransferase (SHMT). nih.govd-nb.info This reaction is a critical entry point into one-carbon metabolism, as it simultaneously transfers the hydroxymethyl group of serine to tetrahydrofolate (THF), producing 5,10-methylenetetrahydrofolate (5,10-meTHF). annualreviews.org This one-carbon unit is vital for the de novo synthesis of purines and thymidylate (a pyrimidine), which are necessary for DNA and RNA synthesis. nih.govd-nb.info

Cysteine Synthesis : Serine provides the carbon backbone for the synthesis of another amino acid, cysteine.

Lipid Synthesis : Serine is a precursor for the synthesis of sphingolipids and phospholipids, such as phosphatidylserine.

The interconnectedness of serine biosynthesis with glycolysis and one-carbon metabolism allows cells to coordinate protein synthesis with nucleotide and lipid production, supporting cellular growth and proliferation. nih.gov

Table 2: Serine Biosynthesis and Key Metabolic Links

Pathway/ProcessKey Enzyme(s)Precursor(s)Product(s)
Phosphorylated Pathway (Biosynthesis)PHGDH, PSAT1, PSPH3-Phosphoglycerate, GlutamateL-Serine, α-Ketoglutarate
Conversion to GlycineSerine Hydroxymethyltransferase (SHMT)L-Serine, Tetrahydrofolate (THF)Glycine, 5,10-Methylene-THF

Lysine Biosynthesis and Degradation Pathways

Lysine is an essential amino acid for humans, meaning it cannot be synthesized de novo and must be obtained from the diet. scispace.comwikipedia.org It is crucial for protein synthesis, collagen crosslinking, and the production of carnitine, which is involved in fatty acid metabolism. scispace.comwikipedia.org

Biosynthesis (in other organisms)

While absent in animals, two primary lysine biosynthesis pathways exist in other organisms like bacteria, plants, and fungi. scispace.comwikipedia.org

Diaminopimelate (DAP) Pathway : Found in prokaryotes and plants, this pathway is part of the aspartate-derived biosynthetic family. wikipedia.org It involves several enzymatic steps that converge on the formation of meso-diaminopimelate, which is then decarboxylated to produce L-lysine. wikipedia.org

α-Aminoadipate (AAA) Pathway : This pathway is found primarily in fungi. scispace.comwikipedia.org It begins with the condensation of acetyl-CoA and α-ketoglutarate and proceeds through the intermediate α-aminoadipate. scispace.com

Degradation (in humans)

In humans, the catabolism of lysine primarily occurs in the mitochondria of the liver. rupress.orgnih.gov The main route is the saccharopine pathway . scispace.comwikipedia.org This pathway's function is to control intracellular lysine levels and break it down into intermediates for energy production. wikipedia.org

The initial steps are catalyzed by the bifunctional enzyme α-aminoadipate semialdehyde synthase (AASS): rupress.org

Lysine-Ketoglutarate Reductase (LKR) domain : Lysine and α-ketoglutarate are condensed to form saccharopine. rupress.org

Saccharopine Dehydrogenase (SDH) domain : Saccharopine is then oxidized to yield glutamate and α-aminoadipate semialdehyde. rupress.org

The pathway continues with the conversion of α-aminoadipate semialdehyde to α-aminoadipic acid. rupress.org Further catabolism of α-aminoadipic acid proceeds through a series of CoA esters, ultimately yielding acetyl-CoA. nih.gov This acetyl-CoA can then enter the TCA cycle to be used for energy generation. rupress.orgnih.gov Ineffective catabolism can lead to an overabundance of lysine, which may result in neurological disorders. wikipedia.org

Table 3: Overview of Lysine Degradation in Humans

PathwayLocationStarting SubstratesKey IntermediatesFinal Product
Saccharopine PathwayMitochondriaL-Lysine, α-KetoglutarateSaccharopine, α-Aminoadipate SemialdehydeAcetyl-CoA

Molecular Interactions and Binding Studies of Ala Ser Lys

Peptide-Protein Interaction Mechanisms

The interactions between peptides and proteins are fundamental to numerous biological processes. The Ala-Ser-Lys sequence can participate in these interactions through a combination of electrostatic forces, hydrogen bonding, and hydrophobic interactions. beilstein-journals.org

The binding affinity and kinetics of peptides containing the this compound sequence with specific receptors or enzymes have been investigated in various contexts. For instance, the affinity of the yeast amino acid transporter Lyp1 for lysine (B10760008) is high, with a reported Michaelis constant (Km) of 4.2 µM. researchgate.netresearchgate.net However, its affinity for alanine (B10760859) and serine is considerably lower, indicating that while it can transport these amino acids, they are not its preferred substrates. researchgate.net

In the context of protein kinase specificity, studies using synthetic peptides have shed light on the importance of amino acid positioning for optimal binding and phosphorylation. For the cyclic AMP-dependent protein kinase, peptides with an arginine-arginine or lysine-arginine pair showed the best kinetic constants when these basic residues were separated from the target serine by a single amino acid. nih.gov Direct binding studies have shown a correlation between the binding affinity of peptides to the catalytic subunit of this kinase and their effectiveness as substrates. nih.gov

The interaction of peptides with α-glucosidase, a target for anti-diabetic agents, has also been explored. Docking analyses have revealed that peptides containing lysine and serine can exhibit binding affinities in the range of -7.0 to -10.7 kcal/mol. brieflands.com These interactions are primarily driven by hydrophobic interactions, with a smaller contribution from hydrogen bonds and salt bridges. brieflands.com

Table 4.1.1: Binding Affinity Data for Peptides Containing Ala, Ser, or Lys
Interacting MoleculesMethodAffinity MetricValue
Lyp1 Transporter and LysineIsotopic Uptake AssayKm4.2 µM researchgate.netresearchgate.net
Lyp1 Transporter and AlanineIsotopic Uptake AssayKi53 mM researchgate.net
Peptide and α-GlucosidaseDocking AnalysisBinding Affinity-7.0 to -10.7 kcal/mol brieflands.com
NCAM IgI Module and C3d peptide (contains this compound)Not SpecifiedKd~10 µM nih.gov

The this compound sequence, or variations thereof, can serve as a recognition motif in various biological processes. For example, the sequence (Pro/Ala/Ser)-Pro-Lys has been identified as a recognition sequence for N-terminal methyltransferases in both yeast and humans. nih.gov This modification may protect proteins from degradation by aminopeptidases. nih.gov

In the context of protein import into peroxisomes, a C-terminal Ser-Lys-Leu (SKL) motif acts as a minimal targeting signal. nih.gov Studies have shown that substituting the serine with alanine does not abolish this function, indicating some flexibility in the first position of this motif. nih.gov However, the lysine residue is critical, as its replacement with a negatively charged glutamic acid completely disrupts the targeting activity. nih.gov

Furthermore, the Lys-Ser-Pro (KSP) tripeptide repeat is a prominent feature in the tail domain of high molecular weight neurofilament proteins. acs.org Cyclin-dependent kinase 5 (CDK-5) specifically phosphorylates the serine residue within KSPXK motifs, highlighting the importance of the surrounding amino acids in defining the recognition site. acs.org

A decapeptide containing the sequence Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro has been shown to inhibit fibronectin binding to fibroblasts, suggesting it contains a cell recognition sequence. researchgate.netresearchgate.netsigmaaldrich.com This peptide competitively inhibits fibroblast adhesion to fibronectin. researchgate.netresearchgate.net

Binding Kinetics and Affinity Determination (e.g., with specific receptors or enzymes)

Interaction with Nucleic Acids (DNA/RNA)

The interaction of peptides with nucleic acids is often mediated by electrostatic interactions between positively charged amino acid residues, such as lysine, and the negatively charged phosphate (B84403) backbone of DNA or RNA. nih.govnih.gov Peptides containing aromatic amino acids can also engage in stacking interactions with the nucleic acid bases. nih.govnih.govacs.org

Studies with the tripeptide Lys-Trp-Lys have demonstrated its ability to bind to both single-stranded and double-stranded DNA. nih.govnih.gov The binding involves two types of complexes: one driven by electrostatic interactions and another that also includes stacking of the tryptophan ring with the nucleic acid bases. nih.govnih.gov This stacking interaction is more pronounced with denatured (single-stranded) DNA, allowing the peptide to differentiate between single-stranded and double-stranded regions. nih.gov

The introduction of lysine into peptide nucleic acid (PNA) hydrogels can facilitate electrostatic interactions with the negatively charged residues of other molecules, enhancing the stability and integration of PNA probes within the hydrogel matrix. mdpi.comresearchgate.net

Metal Ion Coordination and Chelation Properties

The amino acid residues within the this compound tripeptide possess functional groups capable of coordinating with metal ions. The lysine residue has a primary amine group in its side chain, and the serine residue has a hydroxyl group. The peptide backbone itself contains amide groups that can also participate in metal ion binding. mdpi.comresearchgate.net

The coordination of metal ions like Cu(II) and Ni(II) often begins at the N-terminal amino nitrogen, with the adjacent carbonyl oxygen completing a chelate ring. mdpi.comresearchgate.net As the pH increases, successive amide nitrogens can be deprotonated to form more stable complexes. mdpi.com

Studies on synthetic peptides have shown that sequences containing lysine and cysteine residues can form stable complexes with metal ions such as Cd(II), Hg(II), and Zn(II). nih.gov For example, a peptide fragment from rabbit liver metallothionein (B12644479) II, containing the sequence Ala-Ser-Asp-Lys, forms a stable 1:1 complex with Cd(II) through thiolate interactions. nih.gov The side chains of residues not directly involved in coordination can also influence the stability and structure of the metal complex. nih.gov

Modulation of Molecular Recognition by Post-Translational Modifications

Post-translational modifications, particularly phosphorylation, can significantly alter the structure and function of proteins and peptides, thereby modulating their molecular interactions.

The phosphorylation of serine residues introduces a negatively charged phosphate group, which can dramatically alter the electrostatic properties of a peptide and influence its binding to other molecules. wikipedia.org This modification is a key mechanism for regulating protein activity and signal transduction. wikipedia.org

Phosphorylation of serine can either enhance or inhibit peptide-protein interactions. For example, phosphorylation of serine residues within the recognition motif of certain proteins can significantly reduce the binding affinity for their target proteins. plos.org This reduction in binding can be attributed to charge repulsion between the newly introduced phosphate group and negatively charged residues on the binding partner. plos.org

Conversely, in some contexts, serine phosphorylation can strengthen interactions. For instance, the phosphorylation of serine residues in the N-terminal fragment of the saliva protein statherin has been shown to be crucial for its ability to adhere to hydroxyapatite (B223615) surfaces. acs.org Similarly, phosphorylation of serine residues can increase the binding energy of peptides to surfaces like silica (B1680970). acs.org

The impact of serine phosphorylation on metal ion binding has also been investigated. Studies have shown that phosphorylation of serine residues near an ATCUN (amino-terminal Cu(II) and Ni(II) binding) motif can weaken the binding of Cu(II) ions. acs.org This effect is more pronounced when the phosphorylated serine is closer to the metal coordination sphere. acs.org

Table 4.4.1: Effects of Serine Phosphorylation on Molecular Interactions
SystemEffect of PhosphorylationMechanism
c-Cbl TKB domain and target peptides (EGFR, Spry2)Reduced binding affinityCharge repulsion between the additional phosphate group and c-Cbl. plos.org
Statherin N-terminal fragment and hydroxyapatiteEnhanced adhesionConformational changes induced by phosphorylation. acs.org
Peptides and silica surfacesIncreased binding energyAltered electrostatic interactions. acs.org
ATCUN motif and Cu(II) ionsWeakened metal bindingDestabilization of the metal complex. acs.org

Acetylation and Other Modifications of Lysine Residues

The lysine (Lys) residue within the this compound tripeptide presents a primary amine on its side chain that is a frequent target for a variety of post-translational modifications (PTMs). These modifications, particularly acetylation, play a crucial role in modulating the peptide's physicochemical properties, including its charge, structure, and potential for molecular interactions. While direct experimental studies on the isolated this compound tripeptide are not extensively documented in publicly available research, a comprehensive understanding can be extrapolated from studies on larger peptides and proteins containing similar "Ser-Lys" and "Ala-Lys" motifs.

Acetylation of the Lysine Residue

Acetylation is a significant and reversible modification where an acetyl group is covalently attached to the ε-amino group of the lysine side chain. cellsignal.comthermofisher.com This process is catalyzed by enzymes known as lysine acetyltransferases (KATs) and reversed by lysine deacetylases (KDACs). frontiersin.org The most profound consequence of lysine acetylation is the neutralization of its positive charge at physiological pH. nih.gov This alteration can dramatically influence the electrostatic interactions of the peptide with its binding partners.

In the context of this compound, the acetylation of the lysine residue would eliminate the positive charge, thereby reducing its capacity for ionic bonding with negatively charged molecules or domains. Research on histone proteins, which are rich in lysine, has extensively shown that acetylation weakens the electrostatic interactions between the positively charged histone tails and the negatively charged phosphate backbone of DNA, leading to a more open chromatin structure. wikipedia.org By analogy, acetylated this compound would exhibit a decreased affinity for negatively charged surfaces or binding pockets.

Furthermore, the presence of a serine residue adjacent to the lysine can influence the modification process. Studies on histone H4 have demonstrated that phosphorylation of a serine residue can impact the pKa of neighboring lysine residues, subsequently affecting their acetylation rates. acs.org Specifically, phosphorylation of serine can increase the pKa of nearby lysines, potentially making them better substrates for acetyltransferases. acs.org This suggests a potential for cross-talk between phosphorylation of the serine residue and acetylation of the lysine residue in this compound, where the modification state of one could regulate the other.

Other Modifications of the Lysine Residue

Beyond acetylation, the lysine residue in this compound can undergo a range of other chemical modifications. These modifications introduce different chemical groups to the lysine side chain, each with unique consequences for the peptide's structure and function.

Succinylation and Malonylation: Unlike acetylation which neutralizes the positive charge of lysine, succinylation and malonylation result in a charge reversal, converting the positively charged amine to a negatively charged carboxylate. mdpi.comfrontiersin.orgsimm.ac.cn Succinylation adds a succinyl group, introducing a -1 charge and a mass increase of 100 Da, while malonylation adds a malonyl group, also resulting in a -1 charge with a mass increase of 86 Da. frontiersin.orgsimm.ac.cnnih.gov These modifications would drastically alter the electrostatic profile of this compound, promoting interactions with positively charged binding partners. Studies have shown that these modifications are abundant in various cellular pathways, particularly in metabolism. mdpi.comfrontiersin.org

Methylation: Lysine can be mono-, di-, or trimethylated. Unlike acetylation, methylation does not alter the positive charge of the lysine side chain but does increase its steric bulk and hydrophobicity. nih.gov This modification is known to play a critical role in creating binding sites for specific protein domains, thereby mediating protein-protein interactions. researchgate.net

Ubiquitination: This involves the attachment of a small protein, ubiquitin, to the lysine residue. This modification is a key signal for protein degradation but also plays roles in various other cellular processes. wikipedia.org

The table below summarizes the key features of these modifications on a lysine residue.

ModificationAdded GroupChange in ChargeMass Change (Da)Key Functional Consequences
Acetylation AcetylNeutralization (+1 to 0)+42Alters electrostatic interactions, can affect protein conformation.
Succinylation SuccinylReversal (+1 to -1)+100Promotes interaction with positive charges, significant structural change.
Malonylation MalonylReversal (+1 to -1)+86Similar to succinylation, promotes interaction with positive charges.
Methylation MethylNone+14 (mono)Increases steric bulk and hydrophobicity, creates binding motifs.
Ubiquitination Ubiquitin-~8500Primarily signals for protein degradation, involved in signaling.

Research Findings from Analogous Systems

Studies on peptides with sequences containing Ser-Lys or Ala-Lys motifs provide valuable insights into the potential behavior of modified this compound. For instance, proteomic analyses have identified numerous acetylated proteins where lysine is adjacent to serine, suggesting that this is a common motif for acetylation. frontiersin.org The analysis of acetylated peptides by mass spectrometry often reveals characteristic fragmentation patterns that allow for the precise localization of the modification. nih.gov

Structural and Conformational Analysis of Ala Ser Lys

Spectroscopic Methods for Conformational Elucidation

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. Different secondary structures, such as α-helices, β-sheets, β-turns, and random coils, exhibit distinct CD spectra.

While a CD spectrum for Ala-Ser-Lys is not specifically reported, studies on short alanine- and lysine-containing peptides suggest that it would likely exhibit characteristics of a random coil or a polyproline II (PPII) helix, a more extended and flexible helical structure. For instance, studies on tri-alanine have shown a mixture of PPII and β-strand conformations in aqueous solution. nih.govcapes.gov.br The presence of the polar serine and the charged lysine (B10760008) residue would further influence the conformational equilibrium. In solvents that promote helical structures, such as trifluoroethanol, an increase in α-helical content might be observed. pnas.org The CD spectrum of tri-lysine in an acidic environment has been shown to adopt a left-handed turn structure. nih.gov

Table 1: Characteristic CD Spectral Features for Peptide Secondary Structures

Secondary StructureWavelength of Maxima/Minima (nm)
α-HelixNegative bands at ~222 nm and ~208 nm, positive band at ~193 nm
β-SheetNegative band at ~218 nm, positive band at ~195 nm
β-TurnVaries with turn type, often a weak negative band ~225-230 nm and a strong positive band ~205 nm
Random Coil / PPIIStrong negative band near 198 nm, weak positive band ~215-220 nm

This table presents generalized data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-resolution information about the structure and dynamics of molecules in solution. For a tripeptide like this compound, 1D and 2D NMR experiments can reveal key structural parameters.

Analysis of chemical shifts, particularly of the α-protons, can indicate the presence of specific secondary structures. Nuclear Overhauser Effect (NOE) data can provide information about through-space proximities between protons, helping to define the peptide's fold. Coupling constants (J-couplings) are related to dihedral angles and can further constrain the backbone conformation.

Table 2: Typical ¹H NMR α-Proton Chemical Shift Ranges for Different Secondary Structures

Secondary Structureα-Proton Chemical Shift Range (ppm)
α-Helix3.7 - 4.4
β-Sheet4.0 - 4.8
Random Coil4.2 - 4.6

This table presents generalized data for illustrative purposes.

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for analyzing the secondary structure of peptides by probing the vibrational modes of the peptide backbone. The amide I band (1600–1700 cm⁻¹), arising primarily from the C=O stretching vibration, is particularly sensitive to the hydrogen-bonding pattern and thus to the secondary structure. nih.govnih.govthermofisher.com

For this compound, which is unlikely to form a stable, well-defined secondary structure in aqueous solution, the amide I band would be expected to be broad, centered in the region associated with random coil or disordered structures (~1640-1650 cm⁻¹). rsc.orglew.ro The presence of β-turns can also be identified by characteristic frequencies. lew.ro

Table 3: Amide I Band Frequencies for Common Peptide Secondary Structures

Secondary StructureAmide I Frequency Range (cm⁻¹)
α-Helix1650 - 1658
β-Sheet1620 - 1640 (low frequency), 1680 - 1700 (high frequency, antiparallel)
β-Turn1660 - 1685
Random Coil1640 - 1650

This table presents generalized data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystallographic and X-ray Diffraction Studies

As of now, there are no published crystal structures specifically for the tripeptide this compound in the Cambridge Structural Database or the Protein Data Bank. Obtaining single crystals of short, flexible peptides suitable for X-ray diffraction can be challenging. However, crystallographic data from larger proteins that contain the this compound sequence can provide some insight into the possible conformations this tripeptide motif can adopt when constrained within a larger fold.

Conformational Dynamics and Flexibility Analysis

Short peptides like this compound are inherently flexible and exist as a dynamic ensemble of conformations in solution. Computational methods, such as molecular dynamics (MD) simulations, are often used to explore this conformational landscape.

MD simulations could reveal the accessible dihedral angles (phi, psi) for each residue, the hydrogen bonding dynamics with the solvent, and the interactions between the side chains. The polar side chain of serine can act as both a hydrogen bond donor and acceptor, while the long, flexible, and positively charged side chain of lysine can engage in various electrostatic interactions. The small, non-polar alanine (B10760859) residue provides less steric hindrance, allowing for a broader range of backbone conformations. The interplay of these features would result in a complex and dynamic structural behavior.

Impact of Sequence Variations on Tripeptide Conformation

The conformation of a tripeptide is highly sensitive to its amino acid sequence. Substituting any of the residues in this compound would significantly alter its structural preferences.

Substitution of Alanine: Replacing alanine with a bulkier residue like valine or leucine (B10760876) would introduce steric constraints, potentially favoring more extended conformations. nih.gov Substitution with glycine (B1666218) would increase flexibility.

Substitution of Serine: Replacing serine with a non-polar residue like alanine could reduce the potential for hydrogen bonding and alter the conformational equilibrium. Conversely, replacing it with a charged residue like aspartic acid would introduce new electrostatic interactions.

Substitution of Lysine: Altering the position of the charged lysine residue would have a profound impact. For example, in alanine-based peptides, the placement and number of lysine residues dramatically affect helix stability. nih.gov Replacing lysine with a non-polar residue would remove the charge and the long flexible side chain, leading to a completely different conformational landscape. Studies on tachykinin peptide analogs have shown that replacing glutamine residues with alanine and serine alters the helical structure of the C-terminus. acs.org

The chirality of the amino acids also plays a crucial role. The introduction of a D-amino acid would drastically change the peptide's folding propensity and its interaction with other chiral molecules. mdpi.comresearchgate.net

Enzymatic Processing and Metabolism of Ala Ser Lys

Peptidase Specificity and Cleavage Site Analysis

The enzymatic breakdown of Ala-Ser-Lys is carried out by peptidases, which exhibit varying degrees of specificity. The cleavage of this tripeptide can occur via exopeptidases, which act on the ends of the peptide, or endopeptidases, which cleave internal bonds, though the latter is more relevant when the sequence is part of a larger polypeptide.

Exopeptidase Action : The most direct pathway for this compound degradation involves exopeptidases.

Aminopeptidases : These enzymes cleave the N-terminal amino acid. An aminopeptidase (B13392206) would hydrolyze the peptide bond between Alanine (B10760859) (Ala) and Serine (Ser), releasing a free Alanine molecule and the dipeptide Ser-Lys. The intestinal brush border contains various exopeptidases capable of hydrolyzing tripeptides. umich.edu Peptidase M20B family members, for instance, cleave the N-terminal amino acid from tripeptides. ebi.ac.uk

Tripeptidyl-Peptidases (TPP) : Enzymes like Tripeptidyl-peptidase I (TPP-I) are exopeptidases that remove tripeptides from the N-terminus of larger peptides. nih.govnih.gov While TPP-I typically acts on longer substrates, its general function highlights the enzymatic machinery available for processing tripeptide units. nih.gov

Endopeptidase Action : If this compound is a fragment of a larger protein, endopeptidases with specific recognition sites could be involved in its generation or further degradation.

Trypsin-like Peptidases : Trypsin and similar enzymes cleave peptide chains on the carboxyl side of basic amino acids like Lysine (B10760008) (Lys) and Arginine (Arg). vaia.comuomustansiriyah.edu.iq Therefore, in a larger polypeptide, cleavage would occur after the Lysine residue of the this compound motif.

Lysine-Specific Metalloendopeptidases : Certain metalloendopeptidases show strict specificity for hydrolyzing the peptide bond where Lysine is present, specifically at the -X-Lys- position. nih.gov This would correspond to the cleavage of the Ser-Lys bond in the tripeptide.

Signal Peptidases : Some peptidases recognize specific motifs. For example, signal peptidase I (SPase I) often recognizes an Ala-X-Ala motif. nih.govebi.ac.uk While this compound does not perfectly match this, the presence of Alanine at the N-terminus is a feature found in many peptidase substrates.

The likely cleavage sites for the isolated tripeptide are summarized in the table below.

Enzyme ClassPotential Cleavage SiteProductsNotes
AminopeptidaseAla↓Ser-LysAlanine + Ser-LysCleaves the N-terminal amino acid. ebi.ac.uk
Dipeptidyl PeptidaseAla-Ser↓LysAla-Ser + LysineCleaves after the second residue.
Lysine-Specific EndopeptidaseAla-Ser↓LysAla-Ser + LysineSpecific for the bond preceding Lysine. nih.gov

Degradation Pathways and Enzyme Kinetics

Once this compound is hydrolyzed into its constituent amino acids—Alanine, Serine, and Lysine—each enters a distinct catabolic pathway to be converted into central metabolic intermediates.

Degradation Pathway of Alanine : Alanine is converted to pyruvate (B1213749) through a transamination reaction catalyzed by the enzyme alanine aminotransferase (ALT) . This reaction is a direct link to glycolysis and the citric acid cycle. libretexts.org

Degradation Pathway of Serine : Serine can also be converted to pyruvate. This is primarily achieved through the action of the enzyme serine dehydratase , which catalyzes a deamination and dehydration reaction. libretexts.org

Degradation Pathway of Lysine : Lysine, an essential amino acid, follows a more complex degradation route. In the liver, the primary catabolic route is the saccharopine pathway, which occurs in the mitochondria. libretexts.orgfrontiersin.org Through a series of enzymatic steps, the carbon skeleton of lysine is ultimately converted to acetoacetyl-CoA , which is a ketogenic intermediate. libretexts.org

The kinetics of the enzymes that degrade these peptides provide insight into their efficiency and substrate preference. While specific kinetic data for the cleavage of this compound is not extensively documented, data from related enzymes acting on similar substrates are informative. For instance, lysine-specific metalloendopeptidases, which cleave the -X-Lys- bond, have been studied in detail.

EnzymeSubstrateKmkcat/Km (M-1s-1)Relevance
GFMEP (Lys-specific metalloendopeptidase)Dnp-Ser-Thr-Ala-Thr-Lys-Leu-Ser-Trp-9.8 x 106Demonstrates high efficiency for cleaving after a Lys residue, analogous to the Ser-Lys bond. nih.gov
POMEP (Lys-specific metalloendopeptidase)Dnp-Ser-Thr-Ala-Thr-Lys-Leu-Ser-Trp-7.0 x 105Shows similar, though slightly lower, efficiency for cleaving the bond following Lysine. nih.gov
L-Ala-D/L-Glu epimerase (E. coli)L-Ala-D-Glu0.13 mM-Illustrates substrate affinity for an enzyme involved in recycling Ala-containing dipeptides. uniprot.org

Role of this compound in Specific Amino Acid Recycling

The enzymatic processing of this compound is fundamentally a recycling process. The primary role is to liberate the constituent amino acids, preventing their loss and making them available for the cell's metabolic and biosynthetic needs.

Once liberated, Alanine, Serine, and Lysine join the cell's free amino acid pool. From there, they can be utilized in several ways:

Re-synthesis of Proteins : The most direct recycling pathway is the re-incorporation of Alanine, Serine, and Lysine into new proteins during translation. The availability of these amino acids is crucial for maintaining protein homeostasis. nih.gov

Entry into Central Metabolism : As described in the degradation pathways, the carbon skeletons of the amino acids are converted into key metabolic intermediates. Pyruvate (from Ala and Ser) and acetyl-CoA (from Lys) are pivotal molecules. libretexts.org

Energy Production : Pyruvate and acetyl-CoA can enter the citric acid cycle to be completely oxidized, generating ATP and providing energy for cellular activities. libretexts.orgnih.gov

Biosynthetic Precursors : These intermediates also serve as building blocks for other biomolecules. Pyruvate is glucogenic and can be used to synthesize glucose via gluconeogenesis. Acetyl-CoA is a primary precursor for the synthesis of fatty acids and cholesterol. libretexts.orgnih.gov

The recycling of amino acids from peptides is a critical aspect of cellular economy, particularly in bacteria, where components of the cell wall peptidoglycan, such as tripeptides, are actively broken down and their amino acids recovered for reuse. researchgate.net Enzymes like L-Ala-D/L-Glu epimerase are part of a dedicated pathway to recycle murein peptides, underscoring the evolutionary importance of salvaging these valuable building blocks. uniprot.orgresearchgate.net

Computational Modeling and Predictive Approaches for Ala Ser Lys

Molecular Dynamics (MD) Simulations of Peptide Conformation and Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the conformational dynamics of peptides and their interactions with the surrounding environment. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the energy landscape of a peptide and identify its preferred shapes and motions over time.

For a tripeptide such as Ala-Ser-Lys, MD simulations can reveal how its structure fluctuates in an aqueous solution. These simulations track the positions and velocities of every atom in the peptide and the surrounding water molecules, typically over timescales of nanoseconds to microseconds. aip.org The resulting trajectories provide detailed information about the peptide's conformational flexibility, including the rotation around its backbone and side-chain dihedral angles. pnas.org

Key insights from MD simulations of peptides containing Alanine (B10760859) (Ala), Serine (Ser), and Lysine (B10760008) (Lys) include:

Solvation and Hydrogen Bonding: MD simulations explicitly model the interactions between the peptide and water molecules. This allows for the analysis of hydrogen bond formation and breakage, both within the peptide and with the solvent. The hydrophilic side chains of Serine and Lysine are expected to form multiple hydrogen bonds with water, influencing the peptide's solubility and conformational ensemble.

Interaction with Other Molecules: Simulations can also model the interaction of this compound with other molecules, such as ions, osmolytes, or larger biomolecules. aip.org This can provide insights into how the peptide's environment affects its structure and function.

The data generated from MD simulations, such as root-mean-square deviation (RMSD) and radius of gyration, offer quantitative measures of conformational stability and changes over the simulation time. researchgate.net Ramachandran plots derived from these simulations illustrate the allowed and disallowed backbone dihedral angles, providing a clear picture of the peptide's structural flexibility. pnas.org

Table 1: Representative Parameters from a Hypothetical MD Simulation of this compound

ParameterDescriptionTypical Value RangeSignificance
RMSD (Backbone) Root-mean-square deviation of backbone atoms from a reference structure.0.1 - 0.5 nmIndicates conformational stability; lower values suggest less deviation.
Radius of Gyration (Rg) A measure of the peptide's compactness.0.4 - 0.8 nmProvides insight into the overall shape and folding of the peptide.
Solvent Accessible Surface Area (SASA) The surface area of the peptide exposed to the solvent.150 - 300 ŲReflects the extent of interaction with the surrounding water molecules.
Intra-peptide Hydrogen Bonds Number of hydrogen bonds formed between atoms within the peptide.0 - 3Highlights stabilizing interactions within the peptide's structure.
Peptide-Water Hydrogen Bonds Number of hydrogen bonds between the peptide and water molecules.10 - 25Indicates the degree of solvation and interaction with the aqueous environment.

Note: The values in this table are illustrative and would depend on the specific simulation parameters and force field used.

Molecular Docking Studies with Target Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov This method is crucial for understanding the potential biological targets of the this compound tripeptide and for predicting its binding affinity and interaction mode at the molecular level. nih.govmdpi.com

The process involves sampling a large number of possible conformations and orientations of the peptide within the binding site of a target biomolecule. These poses are then scored based on a function that estimates the binding free energy, with lower scores generally indicating a more favorable interaction. mdpi.com

Key aspects of molecular docking studies involving this compound would include:

Target Identification: The first step is to identify potential protein targets for which the this compound sequence might have a functional role. This could be based on experimental data or by searching for proteins known to interact with similar peptide motifs.

Binding Site Prediction: Once a target is chosen, computational tools can predict the most likely binding pockets on the protein's surface. innovareacademics.in

Docking and Scoring: The this compound peptide is then computationally "docked" into the predicted binding site. Docking algorithms explore various translational, rotational, and conformational degrees of freedom of the peptide. nih.gov The resulting complexes are ranked using a scoring function that considers factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. mdpi.com

Interaction Analysis: The top-ranked poses are analyzed to identify the specific amino acid residues in the target protein that interact with the Ala, Ser, and Lys residues of the tripeptide. innovareacademics.inresearchgate.net This can reveal crucial hydrogen bonds, salt bridges (involving the charged Lysine), and hydrophobic interactions that stabilize the complex.

For example, a docking study might reveal that the hydroxyl group of Serine in this compound forms a hydrogen bond with a backbone amide of the target protein, while the positively charged amino group of Lysine forms a salt bridge with an acidic residue like Aspartate or Glutamate (B1630785) in the binding pocket. The Alanine residue might contribute to binding through hydrophobic interactions.

Table 2: Hypothetical Molecular Docking Results of this compound with a Target Protein

Target ProteinBinding Site ResiduesPredicted Binding Energy (kcal/mol)Key Interactions
Kinase X Gly18, Val47, Tyr48, Lys77, Ser159-7.5Hydrogen bond (Ser), Salt bridge (Lys), Hydrophobic interaction (Ala)
Protease Y Asp43, His110, Trp111, Ala299-6.8Hydrogen bond (Ser), van der Waals contacts
Receptor Z Glu261, Asn262, Arg268-8.2Strong salt bridge (Lys), Multiple hydrogen bonds (Ser)

Note: This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies.

De Novo Peptide Design Algorithms

De novo peptide design refers to the creation of new peptide sequences with desired structures and functions from scratch, without relying on templates from naturally occurring peptides. nih.gov Algorithms for de novo design can be used to generate novel peptides that incorporate the this compound sequence or to explore variations of this motif to optimize a particular activity. wikipedia.orgoup.com

These algorithms often combine principles of protein folding, statistical information from known protein structures, and energy calculations to build and evaluate peptide sequences. researchgate.net The process can be broadly categorized into:

Sequence-Based Design: This approach uses statistical preferences of amino acids for certain structural contexts. For example, an algorithm might be tasked to design a short helical peptide and would select amino acids with high helical propensity, potentially including Alanine.

Structure-Based Design: Here, a target three-dimensional structure is specified, and the algorithm searches for an amino acid sequence that is predicted to fold into that structure. This often involves computationally placing amino acids onto a backbone template and evaluating the energetic favorability of the resulting side-chain packing. nih.gov

Computational Screening: Large virtual libraries of peptides containing the this compound motif can be generated and then computationally screened for desired properties, such as binding affinity to a specific target or a particular structural fold.

For instance, a researcher could use a de novo design algorithm to create a library of 10-amino-acid peptides that all contain the this compound motif. The algorithm could then be used to predict which of these peptides are most likely to form a stable alpha-helix or to bind to a specific protein target. These computational predictions can then guide the experimental synthesis and testing of the most promising candidates. pnas.org

Bioinformatic Analysis of this compound Occurrences in Proteomes

Bioinformatics provides the tools to analyze the vast amount of sequence data available in protein databases (proteomes). This allows for the investigation of the frequency, context, and evolutionary history of the this compound tripeptide. mdpi.comnih.gov

Sequence motif discovery algorithms are used to identify short, recurring patterns of amino acids in a set of related protein sequences. asm.org These motifs often correspond to functional sites, such as binding sites for other molecules or sites of post-translational modification.

An analysis of proteomic databases could reveal whether the this compound sequence is part of a larger, statistically significant motif. For example, it might be found within a consensus sequence like [G/A]-X-Ala-Ser-Lys-X-[V/I], where X can be any amino acid and the flanking residues show a preference for certain types of amino acids. pnas.org

The process typically involves:

Database Searching: Searching comprehensive protein databases like UniProt or GenBank for all occurrences of the "this compound" (or ASK in single-letter code) sequence.

Alignment and Pattern Recognition: Aligning the sequences flanking each occurrence of this compound to identify conserved patterns. core.ac.uk

Statistical Validation: Assessing the statistical significance of any discovered motif to ensure it occurs more frequently than would be expected by chance. nih.gov This helps to distinguish true functional motifs from random occurrences. oup.com

Discovery of a conserved motif containing this compound would strongly suggest a shared functional role for this sequence across different proteins. asm.org

Evolutionary conservation analysis examines how a particular sequence has been maintained or changed across different species over evolutionary time. pnas.org If the this compound sequence is critical for a protein's structure or function, it is likely to be highly conserved, meaning the same three amino acids will be found at the corresponding position in homologous proteins from different species. plos.org

This analysis involves:

Identifying Homologs: For a protein containing this compound, bioinformatics tools like BLAST are used to find homologous proteins in the proteomes of various organisms, from bacteria to humans. oup.com

Multiple Sequence Alignment: The sequences of these homologous proteins are aligned to compare them position by position.

Assessing Conservation: The alignment is then analyzed to see if Ala, Ser, and Lys are consistently present at the position of interest across different evolutionary lineages. elifesciences.org

A high degree of conservation of the this compound motif across a wide range of species would be strong evidence for its functional importance. plos.orgplos.org Conversely, if the sequence varies significantly among species, it may be less critical for the protein's core function.

Analytical Methodologies for Detection and Quantification of Ala Ser Lys in Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation of Ala-Ser-Lys from other molecules. The choice of chromatographic method depends on the sample complexity and the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and purification of peptides like this compound. researchgate.netasm.org Reversed-phase HPLC (RP-HPLC) is a commonly used mode where the separation is based on the hydrophobicity of the analytes. In the context of this compound, which is a relatively polar peptide due to the serine and lysine (B10760008) residues, specific mobile phase conditions are required for effective retention and separation.

A typical RP-HPLC setup for peptide analysis involves a C18 column and a gradient elution system. google.com The mobile phase usually consists of an aqueous component with an acid modifier (e.g., trifluoroacetic acid or formic acid) and an organic component (e.g., acetonitrile). The gradient starts with a high concentration of the aqueous phase, allowing polar molecules like this compound to be retained, and gradually increases the organic phase concentration to elute the peptide. The retention time of this compound would be relatively short compared to more hydrophobic peptides of similar size. In one study, a peptide containing the sequence Asp-Leu-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-NH2 had a retention time of 14.5 minutes under specific RP-HPLC conditions. google.com

Table 1: Typical HPLC Parameters for Peptide Separation Applicable to this compound

ParameterTypical ConditionPurpose in this compound Analysis
Stationary Phase C18 silica-based columnProvides a hydrophobic surface for interaction and separation based on polarity.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)The aqueous phase that promotes retention of polar peptides. TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)The organic phase that elutes the peptides from the column.
Elution Mode GradientAllows for the separation of a wide range of peptides with varying hydrophobicities.
Detection UV at 214 nm and 280 nmPeptide bonds absorb strongly at 214 nm, providing a general detection method for all peptides, including this compound.

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. google.com This technique is particularly useful for separating this compound from larger proteins or smaller molecules like individual amino acids. In SEC, a column is packed with porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. Given the small size of the tripeptide this compound, it would be expected to have a longer retention time compared to larger peptides and proteins. This method is often used as an initial purification step before more specific analyses. google.com

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass Spectrometry (MS) is an indispensable technique for the definitive identification and quantification of peptides. googleapis.com For this compound, MS provides a highly accurate measurement of its molecular mass. The theoretical monoisotopic mass of this compound is 304.1747 Da. metabolomicsworkbench.org Experimental determination of this mass with high precision is a strong indicator of the peptide's presence.

Tandem mass spectrometry (MS/MS) takes this a step further by providing structural information through fragmentation of the peptide ion. science.gov This is crucial for unambiguous sequence confirmation.

In tandem mass spectrometry, the parent ion of this compound is isolated and then fragmented using various techniques, each yielding characteristic fragment ions.

Collision-Induced Dissociation (CID): This is a common fragmentation method that primarily cleaves the peptide bonds, generating b- and y-ions. nsf.gov For this compound, CID would be expected to produce a series of fragment ions corresponding to the loss of successive amino acid residues.

Higher-Energy Collisional Dissociation (HCD): Similar to CID, HCD also produces b- and y-ions but often with higher resolution and the ability to detect low-mass fragment ions. nsf.gov

Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the N-Cα bond of the peptide backbone, producing c- and z-ions. nsf.govoup.com This technique is particularly useful for preserving post-translational modifications, though for an unmodified peptide like this compound, it provides complementary sequence information to CID and HCD. google.com

Table 2: Predicted Major Fragment Ions for this compound in Tandem Mass Spectrometry

Ion TypeSequencePredicted m/z (monoisotopic)
b-ions
b1Ala72.0444
b2Ala-Ser159.0763
y-ions
y1Lys147.1128
y2Ser-Lys234.1447
c-ions
c1Ala89.0709
c2Ala-Ser176.1028
z-ions
z1Lys130.0863
z2Ser-Lys217.1182

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique that can be applied to this compound. googleapis.com Since this compound contains a lysine residue, cells can be grown in a medium containing a "heavy" isotope-labeled lysine (e.g., 13C6, 15N2-Lys). The proteins synthesized will incorporate this heavy lysine. By mixing a "light" (normal isotope) sample with a "heavy" sample, the relative abundance of this compound can be determined by comparing the mass spectrometry signal intensities of the light and heavy versions of the peptide. iu.eduorbit.com This method offers high accuracy for relative quantification. google.com.na

Peptide Fragmentation Strategies (e.g., CID, HCD, ETD)

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is another high-resolution separation technique suitable for the analysis of small, charged molecules like this compound. google.com.na In CE, separation occurs in a narrow capillary under the influence of a high electric field. The separation is based on the charge-to-size ratio of the analytes. Due to the basic nature of the lysine residue, this compound will carry a positive charge at neutral and acidic pH values and will migrate towards the cathode.

The separation of amino acids and peptides by CE often involves the use of specific background electrolytes (BGEs) to optimize resolution. For instance, a study on the separation of various amino acids, including alanine (B10760859), serine, and lysine, utilized a borate (B1201080) buffer. researchgate.net Another study employed acetic acid-based BGEs for the separation of 20 proteinogenic amino acids. googleapis.com The migration time of this compound would be dependent on the specific CE conditions, including the pH and composition of the BGE, the applied voltage, and the capillary dimensions.

Table 3: General Capillary Electrophoresis Parameters for Peptide Analysis

ParameterTypical ConditionRelevance for this compound Analysis
Capillary Fused-silicaStandard material for CE, providing a negatively charged surface at neutral pH.
Background Electrolyte (BGE) Borate or Phosphate (B84403) bufferControls the pH and ionic strength, influencing the charge and mobility of this compound.
Applied Voltage 15-30 kVThe driving force for the separation.
Injection Mode Hydrodynamic or ElectrokineticMethod for introducing the sample into the capillary.
Detection UV or Laser-Induced Fluorescence (LIF)UV detection is common for native peptides. LIF can be used after derivatization for enhanced sensitivity.

Amino Acid Analysis (AAA) for Compositional Verification

Amino Acid Analysis (AAA) is a cornerstone technique for verifying the amino acid composition of peptides like this compound, ensuring the correct stoichiometry of its constituent residues: Alanine (Ala), Serine (Ser), and Lysine (Lys). biosyn.com This method is widely regarded as a highly accurate approach for determining the concentration of pure protein or peptide samples. peakproteins.com The fundamental principle of AAA involves the hydrolysis of the peptide bonds to liberate the individual amino acids, followed by their separation, detection, and quantification. nih.gov

The process begins with the acid hydrolysis of the peptide, a critical step that breaks the bonds between the amino acid residues. nih.gov A standard and classical method involves using 6 M hydrochloric acid (HCl) at elevated temperatures, typically around 110°C, for a duration of 18 to 24 hours. nih.gov However, variations in hydrolysis conditions exist. For instance, hydrolysis with 2.5N hydriodic acid (HI) at 120°C for 6 hours has been shown to yield comparable results to the standard HCl method for many amino acids. publish.csiro.au It is important to note that certain amino acids can be labile under acidic hydrolysis conditions. Serine, for example, can experience losses of around 10%, while tryptophan can be largely destroyed. peakproteins.compublish.csiro.au

Following hydrolysis, the free amino acids in the hydrolysate are separated, commonly using chromatographic techniques. fujifilm.com Ion-exchange chromatography has been a traditional method, but reversed-phase high-performance liquid chromatography (RP-HPLC) is now frequently employed. nih.govlcms.cz A challenge with analyzing underivatized amino acids by RP-HPLC is achieving baseline separation, as they are often eluted early in the chromatographic run. nih.govnih.gov

To enhance detection sensitivity and improve chromatographic separation, a derivatization step is often introduced. fujifilm.comgoogle.com This involves chemically modifying the amino acids with a reagent that imparts a chromophore or fluorophore, making them more readily detectable by UV or fluorescence detectors. biosyn.comthermofisher.com A variety of derivatization reagents are available, including:

Phenylisothiocyanate (PITC) : Reacts with primary and secondary amines, and the resulting derivatives have similar molar absorptivity, which is advantageous for quantification. fujifilm.com

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) : Forms stable, UV-active, and fluorescent derivatives with both primary and secondary amino acids. thermofisher.com

o-phthalaldehyde (OPA) : Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. biosyn.com

The choice of derivatization reagent and detection method depends on the specific requirements of the analysis, including sensitivity needs and the types of amino acids present.

The final step is the quantification of the individual amino acids. This is typically achieved by comparing the peak areas of the amino acids in the sample to those of a known concentration of standard amino acid solutions that have been processed in the same manner. lcms.cz For this compound, the analysis would verify the presence of Alanine, Serine, and Lysine in an equimolar ratio. The data from AAA provides a robust confirmation of the peptide's composition. peakproteins.com

Below are tables summarizing key aspects of the AAA process for compositional verification of peptides.

Table 1: Common Hydrolysis and Derivatization Methods in Amino Acid Analysis

Step Method Description Key Considerations
Hydrolysis Acid Hydrolysis (6 M HCl) Breaks peptide bonds to release individual amino acids. nih.gov Standard method; can lead to the degradation of certain amino acids like Serine and Tryptophan. peakproteins.com
Hydrolysis Acid Hydrolysis (2.5N HI) An alternative acid hydrolysis method. publish.csiro.au Can offer faster hydrolysis times at higher temperatures. publish.csiro.au
Derivatization PITC Derivatization Reacts with primary and secondary amines to form PTC-amino acids. fujifilm.com Derivatives have similar molar absorptivity, simplifying quantification. fujifilm.com
Derivatization AQC Derivatization Forms stable fluorescent derivatives with primary and secondary amino acids. thermofisher.com Offers high sensitivity due to the fluorescent nature of the derivatives. thermofisher.com

| Derivatization | OPA Derivatization | Reacts with primary amines to form highly fluorescent isoindole derivatives. biosyn.com | Does not react with secondary amines like proline unless a secondary reagent is used. |

Table 2: Expected Recovery of Amino Acids Relevant to this compound in AAA

Amino Acid Expected Recovery after Acid Hydrolysis Notes
Alanine (Ala) Generally stable with good recovery. peakproteins.com Considered a reliable amino acid for quantification. amazonaws.com
Serine (Ser) Typically shows losses of around 10%. peakproteins.com Correction factors may need to be applied for accurate quantification. peakproteins.com

| Lysine (Lys) | Stable and typically shows good recovery. peakproteins.com | |

Peptide Engineering and Design Strategies Utilizing Ala Ser Lys

Design of Ala-Ser-Lys Containing Peptide Analogs

The design of peptide analogs incorporating the this compound sequence or similar motifs is a strategy employed to modulate biological activity, enhance binding affinity, and improve therapeutic potential. Researchers systematically substitute amino acids within a parent peptide to probe structure-activity relationships. The choice of alanine (B10760859), serine, and lysine (B10760008) is significant due to their distinct properties: alanine provides a neutral, small side chain; serine offers a polar, hydroxyl group capable of hydrogen bonding; and lysine contributes a positive charge and a long, flexible side chain.

A notable example of designing peptide analogs involves the creation of anion-recognition templates. In one study, model scaffolds were designed based on naturally occurring motifs. nih.gov While not this compound exactly, the closely related sequences Gly-Lys-Ser (in peptide DS1) and Ser-Lys-Ser (in peptide DS3) were incorporated at the N-terminus of a stable helical peptide. nih.govacs.org These designs were based on an analysis of natural anion-binding motifs and were created to have improved efficiency in anion recognition compared to the original sequences. nih.gov The detailed sequences of these designed analogs are presented below.

Peptide IDSequenceMolecular Weight (Da)
DS1 Ac-Ala-Gly-Lys-Ser -Ala-Aib-Ala-Lys-Ala-Aib-Lys-Ala-Lys-Ala-Aib-Gly-Gly-Tyr-CONH₂1674
DS3 Ac-Ala-Ser-Lys-Ser -Ala-Aib-Ala-Lys-Ala-Aib-Lys-Ala-Lys-Ala-Aib-Gly-Gly-Tyr-CONH₂1704
Table: Sequences of designed peptide analogs containing motifs similar to this compound. Data sourced from ACS Omega. acs.org

These analogs were synthesized and purified using solid-phase methods and reverse-phase HPLC, respectively, demonstrating a practical application of designing peptides with specific functional motifs. nih.govacs.org Such studies highlight a common strategy: identifying a functional natural motif and then creating analogs to enhance a particular property, in this case, anion binding.

Development of Model Peptides for Biophysical Studies

Model peptides are synthetic sequences designed to investigate fundamental biophysical principles, such as protein folding, conformational stability, and molecular interactions, in a simplified and controlled system. The inclusion of this compound or its components is valuable in these models. Lysine residues are often incorporated to ensure the peptide remains soluble in aqueous solutions for analysis. acs.org Alanine is frequently used to promote helix formation, while serine's polar nature can be studied for its effect on structure and interactions. ontosight.ai

Researchers have designed host-guest peptides to quantify the conformational tendencies of individual amino acids. acs.org A typical host sequence might be Ac-Lys₂-Ala₃-Xaa-Ala₃-Lys₂-Gly-Tyr-NH₂, where 'Xaa' is the guest residue being studied. The flanking lysine residues maintain solubility, and the alanine residues provide a helical tendency. acs.org While this specific sequence doesn't contain the contiguous this compound, it demonstrates the principles by which these amino acids are used as tools in model systems.

In studies aimed at creating anion scavengers, peptides containing Ser-Lys-Ser (DS3) and Gly-Lys-Ser (DS1) motifs were developed as model scaffolds for extensive biophysical characterization. nih.govacs.org Techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy were used to study their structure and interaction with anions. acs.org NMR experiments were crucial to investigate the effect of anion binding at the residue level. nih.govacs.org For peptide DS3, which contains the Ser-Lys-Ser motif, NMR data showed changes in coupling constants upon sulfate (B86663) ion addition, confirming the recognition of the anion and an induced enhancement of the helical structure at the N-terminus. nih.govacs.org

PeptideResidue³JNα (Free Peptide)³JNα (With Sulfate)
DS3 Ala15.045.08
Ser25.885.75
Lys35.885.58
Ser45.405.33
Ala53.983.68
Table: ¹H NMR coupling constants (³JNα in Hz) for the N-terminal residues of peptide DS3, showing conformational changes upon sulfate binding. A lowering of the value indicates an increase in helical conformation. Data sourced from ACS Omega. nih.govacs.org

These model peptides serve as valuable tools for dissecting complex biological processes, with the specific amino acid sequence, such as those containing Ala, Ser, and Lys, being central to their design and function in biophysical experiments. ontosight.ai

Integration of this compound into Peptide Scaffolds for Functional Probes

Peptide scaffolds are core structures used to present functional motifs in a defined spatial arrangement. Integrating specific sequences like this compound can impart desired properties to the resulting functional probe. Amino acids are versatile building blocks for these scaffolds, with lysine and serine being particularly useful as "hub" molecules due to their side chains offering points for chemical modification. mdpi.com

Lysine, with its primary amine on the side chain, is widely used to attach other molecules, such as targeting ligands (e.g., cRGD), imaging agents, or drugs. mdpi.com Serine's hydroxyl group can also be used for conjugation, for example, by forming an ester bond with a fluorophore, which can be designed to be cleaved by specific enzymes. mdpi.com Alanine acts as a structurally simple and stable spacer element within the scaffold.

Therefore, an this compound sequence could be integrated into a scaffold to serve multiple purposes:

Lysine: Acts as a primary attachment point for functional components or as a key residue in a cell-penetrating peptide sequence due to its positive charge. mdpi.comencyclopedia.pub

Serine: Can serve as a secondary hub for conjugation or its hydroxyl group can participate in specific interactions with a target molecule. mdpi.com

Alanine: Functions as a neutral spacer to properly orient the functional serine and lysine residues, or to contribute to a specific secondary structure, like an alpha-helix, within the scaffold. google.com.na

For example, a peptide scaffold designed to deliver a therapeutic agent into a cell might incorporate a poly-arginine or similar cationic sequence to facilitate cell entry. encyclopedia.pub An this compound motif could be part of such a design, with the lysine contributing to the positive charge needed for membrane translocation. In the context of tissue engineering, scaffolds are often modified with bioactive peptides to promote cell adhesion and differentiation. nih.govresearchgate.net Sequences derived from extracellular matrix proteins are common, and an this compound motif could be incorporated to mimic a specific binding site or to provide spacing and solubility. nih.gov

Strategies for Enhancing Peptide Stability and Specificity through Sequence Modification

A major challenge in using peptides as therapeutic or diagnostic agents is their limited stability against proteolytic degradation and their potential lack of specificity. Several sequence modification strategies are employed to overcome these issues.

Improving Stability:

Amino Acid Substitution: Replacing proteolytically labile amino acids with more stable ones is a common strategy. While Ala, Ser, and Lys are common amino acids, their context is crucial. For instance, placing an aliphatic residue like Alanine next to a sulfur-containing residue can help stabilize disulfide bonds. google.com Replacing a residue prone to forming beta-sheets, such as threonine, with serine can sometimes improve stability and solubility. sigmaaldrich.com

D-Amino Acid Substitution: A powerful method to enhance resistance to proteases is to replace one or more L-amino acids with their D-enantiomers. encyclopedia.pub This makes the peptide bond unrecognizable to most natural proteases, significantly increasing the peptide's half-life. Swapping an L-Ala for a D-Ala, for example, can render a peptide resistant to degradation without dramatically altering the side chain's functionality. encyclopedia.pub

Cyclization: Linking the N- and C-termini of a peptide creates a cyclic structure that is much more resistant to exopeptidases. abyntek.com Cyclization can also lock the peptide into a specific, active conformation, thereby increasing its specificity and binding affinity. abyntek.com

Terminal Modifications: Blocking the N-terminus with an acetyl group (acetylation) or the C-terminus with an amide group (amidation) prevents degradation by aminopeptidases and carboxypeptidases, respectively. google.com

Improving Specificity:

Conformational Constraint: Introducing conformational constraints, for example through cyclization or by incorporating rigid amino acids like proline, can pre-organize the peptide into its bioactive shape. This reduces the entropic penalty of binding and can lead to higher affinity and specificity for the target.

Sequence Optimization: Alanine scanning, where each residue in a sequence is systematically replaced by alanine, is a widely used technique to identify key residues responsible for binding and activity. This information can then be used to design analogs with enhanced specificity. A modification that removes an interaction with an off-target molecule while preserving the on-target interaction will increase specificity.

The this compound motif can be part of these modifications. For example, in a known active peptide, substituting a residue with Ala can test the importance of the original side chain. Replacing a residue with Ser could introduce a key hydrogen bond, while replacing it with Lys could introduce a charge-based interaction, potentially increasing specificity for a negatively charged binding pocket. nih.gov

Future Research Directions and Emerging Paradigms in Tripeptide Science

Unraveling Novel Biological Functions of Small Peptides

Historically, the biological significance of small peptides has been underexplored. However, recent research has illuminated their diverse and crucial roles as hormones, neurotransmitters, and regulators of cellular growth and differentiation. nih.govexplorationpub.com Tripeptides, consisting of just three amino acids, are emerging as key players in these processes. bachem.com For example, some tripeptides act as inhibitors of critical enzymes like dipeptidyl peptidase IV (DPP IV), a target in diabetes research, while others possess antioxidant and immunomodulatory properties. bachem.com

The discovery of bioactive peptides from natural sources, such as food proteins and animal venoms, has opened up new avenues for research. aocs.orgexplorationpub.com These peptides can exert a range of effects, from antimicrobial and anti-inflammatory actions to influencing blood pressure. nih.gov The specific sequence of Ala-Ser-Lys, while not extensively characterized as an independent molecule, is found within larger biologically active proteins, such as laminin, an essential component of the extracellular matrix that supports neurite outgrowth. usbio.net The presence of this motif in such a critical protein suggests that the tripeptide itself could possess intrinsic biological activity or serve as a minimal recognition unit for protein-protein interactions.

Future research will focus on systematically deconstructing the functions of these larger proteins to understand the contribution of small peptide motifs like this compound. The paradigm is shifting towards viewing these short sequences not just as inert fragments, but as potential bioactive entities in their own right, capable of mediating or modulating cellular functions. explorationpub.com Scientists are now developing methods to track the movement and effects of these small peptides throughout the body to better understand their unknown physiological actions. aocs.org

Advanced Computational and Experimental Integration in Peptide Research

The synergy between computational modeling and experimental validation is revolutionizing peptide science. units.it This integrated approach accelerates the discovery and design of peptides with specific functions, overcoming the limitations of purely experimental methods. biophysics.orgacs.org

Computational Tools: Sophisticated software and algorithms are now essential for predicting peptide behavior. biophysics.org Key computational methods include:

Molecular Docking: This technique predicts how a peptide might bind to a target protein, which is crucial for designing inhibitors or modulators of protein-protein interactions. mdpi.commdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing insights into the stability and conformational dynamics of peptide-protein complexes. units.it

Machine Learning (ML) and Artificial Intelligence (AI): AI architectures like AlphaFold have dramatically improved the accuracy of predicting peptide and protein structures. oup.comardigen.com Deep generative models can even design entirely new peptide sequences with desired properties. oup.com

Experimental Techniques: These methods provide the real-world data necessary to validate and refine computational predictions. Essential experimental techniques include:

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy: These are the gold standards for determining the three-dimensional structure of peptides and their complexes with target molecules.

Mass Spectrometry (MS): Used to confirm the sequence and identify post-translational modifications of peptides.

Surface Plasmon Resonance (SPR): Measures the binding affinity and kinetics between peptides and their targets in real-time.

Table 1: Integration of Computational and Experimental Methods in Peptide Research
Method TypeTechniqueApplication in Peptide ResearchSynergy
ComputationalMolecular DockingPredicts binding modes and affinities of peptides to target proteins. mdpi.commdpi.comComputational methods generate hypotheses and prioritize candidates for experimental validation, reducing time and cost. biophysics.org Experimental data refines and improves the accuracy of computational models. ardigen.com
Molecular Dynamics (MD)Simulates peptide flexibility and the stability of peptide-target complexes over time. units.it
AI / Machine LearningPredicts peptide structures (e.g., AlphaFold) and generates novel sequences with desired functions (e.g., generative models). oup.comardigen.com
ExperimentalNMR / X-ray CrystallographyDetermines the high-resolution 3D structure of peptides and their complexes.
Mass Spectrometry (MS)Confirms peptide identity, sequence, and modifications.
Surface Plasmon Resonance (SPR)Measures real-time binding kinetics and affinity.

High-Throughput Screening and Discovery of Peptide Activities

The discovery of novel bioactive peptides like this compound relies on the ability to screen vast libraries containing millions or even billions of different peptide sequences. High-Throughput Screening (HTS) provides the necessary automation and scale to perform this task efficiently. creative-peptides.com

HTS technologies are based on miniaturized assays, often performed in microplates with 96, 384, or even 1536 wells, allowing for the simultaneous testing of thousands of compounds. creative-peptides.combmglabtech.com These assays can measure a wide range of activities, such as binding to a specific receptor, inhibition of an enzyme, or antimicrobial effects. bmglabtech.comdrugtargetreview.com

Key HTS methodologies for peptide discovery include:

Phage Display: A powerful technique where a library of peptides is genetically fused to the coat proteins of bacteriophages. This allows for the rapid selection of peptides that bind to a specific target molecule. bmglabtech.comtangobio.com

Virtual Screening: Recent advances in computational power have enabled large-scale in silico screening of peptide libraries. mdpi.com This virtual approach uses methods like molecular docking to predict the binding affinity of millions of peptides to a target, significantly narrowing down the number of candidates for expensive experimental validation. mdpi.commdpi.com

Reporter Gene Assays: These cell-based assays are engineered to produce a measurable signal, such as fluorescence or luminescence, in response to a specific biological event triggered by a peptide. mdpi.comdrugtargetreview.com This enables the rapid screening of peptides for functional activity within a cellular context.

These HTS approaches are crucial for exploring the immense chemical space of peptides and identifying lead candidates for further development. mdpi.comtangobio.com

Table 2: High-Throughput Screening (HTS) Technologies for Peptide Discovery
HTS MethodPrinciplePrimary Application
Phage DisplayPeptides are expressed on the surface of phages; phages that bind to a target are isolated and amplified. bmglabtech.comtangobio.comDiscovering peptides that bind to specific proteins, antibodies, or other molecules.
Virtual (In Silico) ScreeningComputational algorithms predict the interaction of peptides from a digital library with a target structure. mdpi.commdpi.comPrioritizing candidates from large libraries for experimental testing, reducing costs. mdpi.com
Reporter Gene AssaysCells are engineered to produce a detectable signal (e.g., light) when a peptide activates a specific cellular pathway. mdpi.comdrugtargetreview.comScreening for peptides with specific functional activities in a cellular environment.
Competitive Binding AssaysScreening for unknown peptides that can displace a known, labeled peptide from a target. drugtargetreview.comIdentifying peptides with high binding affinity to a target. drugtargetreview.com

Development of Novel Research Tools Based on this compound Structure and Function

Beyond their direct therapeutic potential, small peptides are increasingly being developed as sophisticated tools for biological research. frontiersin.orgontosight.ai The unique chemical properties of the this compound sequence—combining a small nonpolar residue (Alanine), a polar hydroxyl-containing residue (Serine), and a positively charged basic residue (Lysine)—make it a candidate for the development of novel research instruments.

One emerging paradigm is the use of short peptides as probes to investigate complex biological systems. For example, a peptide with a specific sequence can be synthesized and labeled with a fluorescent tag. mdpi.com Such a probe could be used to:

Visualize Cellular Structures: If this compound is found to be a key binding motif for a specific cellular component, a fluorescently labeled version could be used to visualize that component in live cells using advanced microscopy.

Study Protein-Protein Interactions (PPIs): As minimal recognition motifs, tripeptides can be used to disrupt or probe PPIs, helping to elucidate their role in cellular signaling pathways. ontosight.ai

Functionalize Biomaterials: The sequence can be used to modify the surfaces of materials for tissue engineering. mdpi.com For instance, incorporating the this compound motif onto a scaffold could be investigated for its ability to promote specific cell adhesion or differentiation, leveraging the properties of its constituent amino acids.

Furthermore, the structure of this compound can serve as a scaffold for designing peptidomimetics—molecules that mimic the structure and function of the peptide but have improved properties, such as enhanced stability. The development of such tools is crucial for advancing our fundamental understanding of cell biology and disease mechanisms. frontiersin.orgmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.